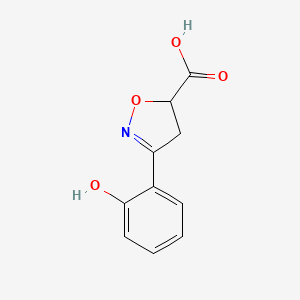
3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a 2-hydroxyphenyl group (a phenol) at the 3-position and a carboxylic acid group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, along with the phenol and carboxylic acid substituents. The phenol group would likely contribute to the compound’s ability to form hydrogen bonds, while the carboxylic acid could ionize to form a carboxylate anion .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The phenol group could undergo reactions typical of alcohols, such as esterification, while the carboxylic acid could participate in reactions such as amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenol and carboxylic acid groups could enhance the compound’s water solubility .Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring 5-Phenyl(p-tolyl)isoxazole-3-carboxylic acids were synthesized from 3-hydroxyiminomethyl-5-phenyl(p-tolyl)isoxazoles. The resulting esters, formed through reactions with various hydroxybenzaldehydes, were then transformed into Schiff bases and subsequently reduced to amines, suggesting potential for varied synthetic applications (Potkin et al., 2012).
Functional Isoxazoles and Isoxazolines Synthesis Isoxazoles and isoxazolines are highlighted as crucial in the synthesis of natural products, drugs, herbicides, and agrochemicals. They are typically formed through a 'one-pot' procedure or a two-step reaction involving aryl nitrile oxides and various enolates, followed by aromatization. This methodology is noted for its selectivity and versatility, enabling the preparation of pharmacologically active isoxazoles in high yields (Vitale & Scilimati, 2013).
Synthesis of Novel Comenic Acid Derivatives Novel derivatives of comenic acid containing isoxazole and isothiazole moieties were synthesized. During bioassays, these derivatives, when used in combination with the antitumor drug Temobel (Temozolomid), exhibited a synergistic effect, indicating potential biomedical applications (Kletskov et al., 2018).
Biological and Pharmacological Activities
Biological Activity of Phenyl Ether Derivatives Phenyl ether derivatives isolated from the marine-derived fungus Aspergillus carneus showed strong antioxidant activity. One compound, in particular, demonstrated antioxidant activity close to that of ascorbic acid, indicating potential therapeutic applications (Xu et al., 2017).
Synthesis and Biological Activity of Isoxazolyl- and Isothiazolylcarbamides A series of transformations of isoxazolyl- and isothiazolylcarbamides led to compounds exhibiting high antitumor activity. These compounds were also capable of enhancing the effect of cytostatic drugs, suggesting their potential use in medicinal chemistry (Potkin et al., 2014).
Chemical Reactivity and Applications
Efficient Synthesis of Heteroaromatic Carboxylic Acids Heteroaromatic carboxylic acids were synthesized to improve the physicochemical properties of aryl diketo acid-based HIV-1 integrase inhibitors. These compounds showed promising in vitro and in vivo potency, illustrating the potential of such heteroaromatic motifs in drug design (Zeng et al., 2008).
Propriétés
IUPAC Name |
3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-8-4-2-1-3-6(8)7-5-9(10(13)14)15-11-7/h1-4,9,12H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDPLMQZUFGNIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425471 |
Source


|
| Record name | 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |
CAS RN |
712347-85-8 |
Source


|
| Record name | 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

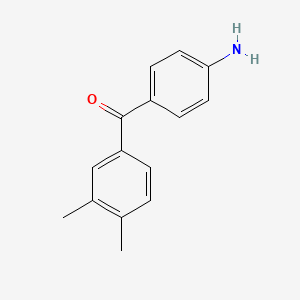
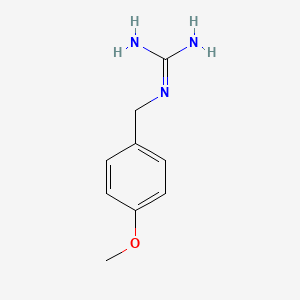
![2-[[(3-bromobenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1364022.png)
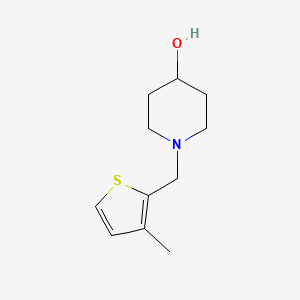

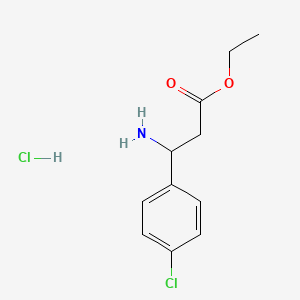
![N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1364047.png)
![3-(2,2-dimethylpropanoylamino)-N-[4-[[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide](/img/structure/B1364048.png)
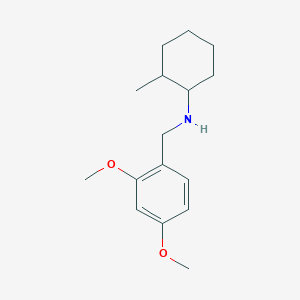
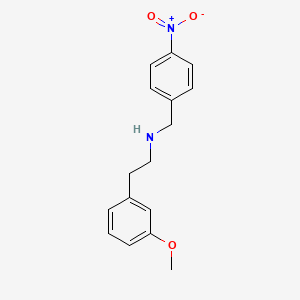
![N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B1364055.png)
![3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364057.png)
![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1364058.png)
![3-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364060.png)